N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that combines a furan ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
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Formation of the Furan-2-yl-3-hydroxypropyl Intermediate
Starting Materials: Furan-2-carbaldehyde and a suitable Grignard reagent (e.g., 3-bromopropanol).
Reaction Conditions: The Grignard reagent is prepared by reacting 3-bromopropanol with magnesium in anhydrous ether. This reagent is then added to furan-2-carbaldehyde under an inert atmosphere to form the furan-2-yl-3-hydroxypropyl intermediate.
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Coupling with Naphthalen-2-yloxyacetic Acid
Starting Materials: The furan-2-yl-3-hydroxypropyl intermediate and naphthalen-2-yloxyacetic acid.
Reaction Conditions: The intermediate is reacted with naphthalen-2-yloxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature until the coupling is complete.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF).
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
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Medicinal Chemistry
Potential Drug Candidate: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Activity: Studied for its effects on various biological targets, including enzymes and receptors.
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Materials Science
Polymer Synthesis: Used as a monomer or building block in the synthesis of advanced polymers with specific properties.
Organic Electronics: Explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Organic Synthesis
Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Utilized in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets:
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Molecular Targets
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, modulating their activity and influencing cellular signaling.
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Pathways Involved
Signal Transduction: Alters signal transduction pathways, affecting cellular responses.
Gene Expression: May influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(naphthalen-2-yloxy)acetamide can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(benzyloxy)acetamide: Contains a benzyloxy group, offering different chemical properties.
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Uniqueness
Structural Features: The combination of a furan ring, a naphthalene moiety, and an acetamide group provides unique chemical and physical properties.
Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-17(18-6-3-11-23-18)9-10-20-19(22)13-24-16-8-7-14-4-1-2-5-15(14)12-16/h1-8,11-12,17,21H,9-10,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTLKTLCLZDREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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